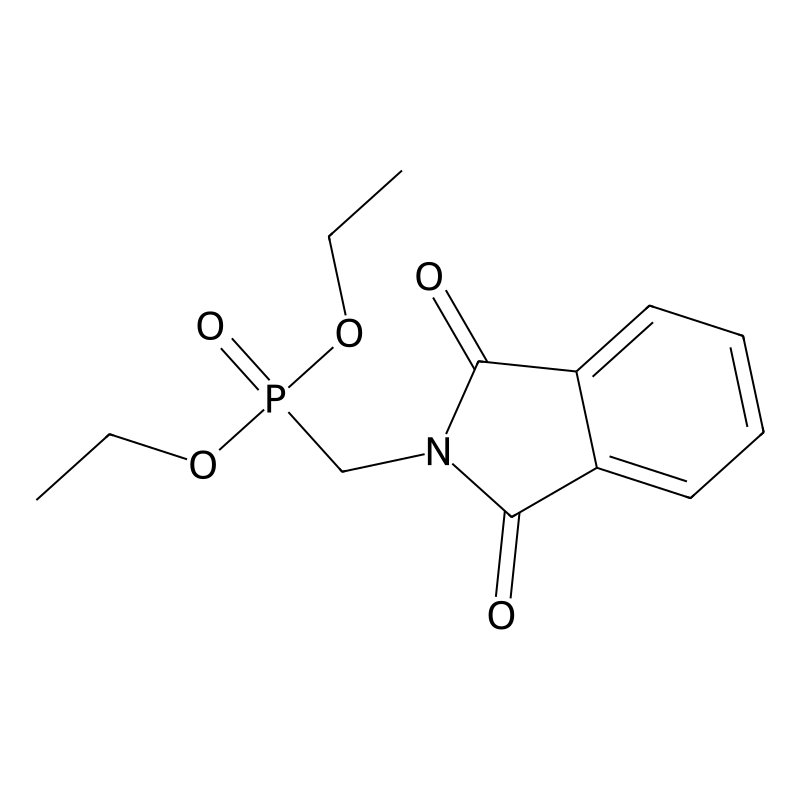

Diethyl (phthalimidomethyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl (phthalimidomethyl)phosphonate is a chemical compound with the molecular formula C₁₃H₁₆N₀₅P and a molecular weight of 297.24 g/mol. It is characterized by the presence of a phosphonate group, which contributes to its reactivity and biological activity. The compound features a phthalimide moiety that enhances its potential applications in medicinal chemistry and organic synthesis. Diethyl (phthalimidomethyl)phosphonate is primarily utilized in various

Horner-Wadsworth-Emmons (HWE) Reaction:

DPMP serves as a key reagent in the HWE reaction, a powerful tool for carbon-carbon bond formation. It acts as a Wittig carbonylating agent, readily generating α,β-unsaturated carbonyl compounds upon reaction with a strong base like sodium ethoxide. These unsaturated products find numerous applications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials .

Synthesis of Bioactive Molecules:

DPMP's ability to participate in HWE reactions makes it valuable for the synthesis of various bioactive molecules. Researchers have employed it in the synthesis of:

- Macrocyclic phosphorous acid analogs as inhibitors of Hepatitis C virus NS3 protease: These analogs hold promise in the development of new antiviral therapies .

- Dendrimer-based pH-responsive MRI contrast agents: These agents have potential applications in medical imaging for disease diagnosis and monitoring .

Other Applications:

Beyond HWE reactions and bioactive molecule synthesis, DPMP finds use in other areas of scientific research, such as:

- Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from phosphonate esters and carbonyl compounds, facilitating the synthesis of α,β-unsaturated carbonyl compounds.

- Formation of Macrocyclic Phosphorous Acid Analogs: The compound is used to prepare phosphorous acid analogs that act as inhibitors for HCV-NS3 protease, indicating its role in antiviral drug development .

- Alkylation Reactions: The phosphonate group allows for nucleophilic substitution reactions, making it useful in synthesizing various organic compounds.

Diethyl (phthalimidomethyl)phosphonate exhibits notable biological activity, particularly as an inhibitor of viral proteases. Its derivatives have been studied for their potential to inhibit HCV-NS3 protease, which is crucial for hepatitis C virus replication. This inhibition suggests that the compound may have therapeutic applications in treating viral infections . Additionally, due to its phosphonate structure, it may interact with biological systems in ways that warrant further investigation into its pharmacological properties.

The synthesis of diethyl (phthalimidomethyl)phosphonate can be achieved through several methods:

- Phosphorylation of Phthalimide: This method involves the reaction of phthalimide with diethyl phosphite under acidic or basic conditions to form diethyl (phthalimidomethyl)phosphonate.

- Alkylation Reactions: The compound can also be synthesized via alkylation of phosphonic acid derivatives with phthalimide derivatives.

- Direct Esterification: Reacting phthalic anhydride with diethyl phosphite can yield diethyl (phthalimidomethyl)phosphonate through esterification processes.

These methods highlight the versatility and accessibility of this compound for research and industrial applications .

Diethyl (phthalimidomethyl)phosphonate has various applications, including:

- Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for their antiviral properties, particularly against hepatitis C virus.

- Chemical Research: Used in studies focusing on enzyme inhibition and biochemical pathways due to its biological activity .

Research on diethyl (phthalimidomethyl)phosphonate has focused on its interactions with biological targets, particularly enzymes involved in viral replication. Studies indicate that its derivatives can effectively inhibit HCV-NS3 protease, which is essential for viral maturation and replication. Understanding these interactions can lead to the development of novel antiviral agents based on this compound .

Several compounds share structural or functional similarities with diethyl (phthalimidomethyl)phosphonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl Phosphate | Simple phosphate ester | Less complex; primarily used as a solvent |

| Methyl Phosphonic Acid | Phosphonic acid derivative | More acidic; used in agricultural applications |

| Ethyl 2-(Phthalimido)acetate | Contains phthalimide but lacks phosphonate | Primarily used in organic synthesis |

| Diisopropyl Phosphate | Similar phosphate structure | More sterically hindered; different reactivity |

Diethyl (phthalimidomethyl)phosphonate stands out due to its specific combination of a phosphonate group and phthalimide structure, which enhances its reactivity and potential biological applications compared to other similar compounds .

Molecular Composition and Physical Properties

Diethyl (phthalimidomethyl)phosphonate exhibits the molecular formula C₁₃H₁₆NO₅P with a molecular weight of 297.25 grams per mole. The compound crystallizes as a white to almost white powder, demonstrating a well-defined melting point range of 62.0 to 66.0 degrees Celsius. More precisely, some sources report the melting point as 63 degrees Celsius, while others specify a range of 60-64 degrees Celsius.

The compound displays specific physical characteristics that are essential for its identification and handling. The density is calculated to be approximately 1.312 grams per cubic centimeter, with a predicted boiling point of 423.3 degrees Celsius at 760 millimeters of mercury pressure. The flash point occurs at 209.8 degrees Celsius, indicating its thermal stability under normal laboratory conditions.

Structural Architecture and Chemical Identifiers

The molecular structure of diethyl (phthalimidomethyl)phosphonate consists of a central phosphonate group bonded to two ethyl ester groups and a phthalimidomethyl substituent. The Chemical Abstracts Service registry number is 33512-26-4, providing a unique identifier for this compound. The International Union of Pure and Applied Chemistry name is diethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate.

The structural representation can be described through the Simplified Molecular Input Line Entry System notation: CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC. The International Chemical Identifier key is IUZMHUAHKBHJFY-UHFFFAOYSA-N, facilitating database searches and chemical informatics applications.

Spectroscopic and Analytical Data

Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with characteristic signals appearing in both proton and carbon-13 spectra. Infrared spectroscopy reveals distinctive absorption bands at 2974, 1715, 1403, 1238, 1060, 1014, 903, 845, 715, and 701 wavenumbers, corresponding to various functional group vibrations. Gas chromatography analysis typically shows purity levels exceeding 98.0 percent, meeting high-quality standards for synthetic applications.

Table 1: Physical and Chemical Properties of Diethyl (Phthalimidomethyl)phosphonate

Molecular Structure and Conformational Analysis

Diethyl (phthalimidomethyl)phosphonate features a distinctive molecular architecture consisting of a phthalimide moiety connected to a phosphonate diethyl ester through a methylene bridge [1] [2]. The compound exhibits the molecular formula C₁₃H₁₆NO₅P with a molecular weight of 297.24-297.25 g/mol [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 33512-26-4 [1] [2] [3].

The molecular structure can be systematically described through its IUPAC nomenclature as diethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate [2] [3]. The SMILES notation representation is CCOP(=O)(CN1C(=O)c2ccccc2C1=O)OCC, which accurately captures the connectivity pattern of the molecule [1] [2] [3].

Conformational analysis reveals that the molecule contains a phosphorus atom at its core, contributing to its unique reactivity profile and synthetic utility [5]. The phthalimide group serves as both a functional group and potential protecting group for amines under specific reaction conditions [5]. The compound exhibits six hydrogen bond acceptors and six freely rotating bonds, indicating significant conformational flexibility [6].

The molecular structure displays specific geometric parameters that influence its chemical behavior [7]. The inter-planar angle between aromatic systems in related phthalimide derivatives typically ranges from 80-90 degrees, suggesting similar geometric constraints in this phosphonate derivative [8]. The phosphonate group adopts a tetrahedral geometry around the phosphorus center, with P-O bond lengths characteristic of phosphorus-oxygen double and single bond character [9].

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₆NO₅P | Literature |

| Molecular Weight (g/mol) | 297.24-297.25 | Literature |

| CAS Registry Number | 33512-26-4 | Literature |

| IUPAC Name | diethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate | IUPAC nomenclature |

| Number of H-bond acceptors | 6 | Structural analysis |

| Number of freely rotating bonds | 6 | Structural analysis |

| Index of Refraction | 1.541 (predicted) | Computational prediction |

| Molar Refractivity (cm³) | 71.23 | Computational prediction |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of diethyl (phthalimidomethyl)phosphonate [10] [11]. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy confirms the structure with characteristic signal patterns consistent with the expected molecular framework [10].

The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct chemical shift regions corresponding to different proton environments [10]. The ethyl ester groups display typical patterns with triplet signals at δ 1.2-1.4 ppm for the methyl protons and quartet signals at δ 4.0-4.3 ppm for the methylene protons adjacent to oxygen [12]. The phosphonomethyl protons appear as a doublet at approximately δ 4.5 ppm due to coupling with the phosphorus nucleus [12].

The aromatic protons of the phthalimide moiety resonate in the characteristic aromatic region at δ 7.7-7.9 ppm, appearing as a complex multiplet pattern [12]. The integration ratios and coupling patterns confirm the structural assignment and purity assessment through Nuclear Magnetic Resonance analysis [10].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for different carbon environments [12]. The ethyl groups show characteristic signals at δ 16-17 ppm for methyl carbons and δ 62-64 ppm for methylene carbons [12]. The phosphonomethyl carbon appears at δ 45-50 ppm, showing characteristic phosphorus-carbon coupling [12].

The aromatic carbons of the phthalimide system resonate in the range δ 123-135 ppm, while the carbonyl carbons appear at δ 167-169 ppm [12]. The phosphorus-carbon coupling patterns provide additional structural confirmation through characteristic splitting patterns [13].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance) spectroscopy is particularly valuable for characterizing phosphonate compounds [14] [13]. The compound exhibits a single peak in the typical phosphonate ester region at δ 20-25 ppm downfield from phosphoric acid [13] [15]. This chemical shift range is characteristic of tetracoordinate phosphonate esters and provides unambiguous identification of the phosphorus environment [13].

The ³¹P Nuclear Magnetic Resonance chemical shift is highly sensitive to the electronic environment around the phosphorus atom [13]. The observed chemical shift reflects the tetrahedral coordination geometry and the electron-withdrawing nature of the attached substituents [13] [15].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational characteristics of diethyl (phthalimidomethyl)phosphonate [16] [17]. The compound exhibits characteristic absorption bands that correspond to specific functional group vibrations and molecular motions [18] [19].

The most prominent infrared features are the carbonyl stretching vibrations of the phthalimide moiety [20] [19]. Cyclic imides characteristically display two distinct carbonyl stretching bands, and phthalimide derivatives typically show these absorptions at 1774 and 1745 cm⁻¹ [20] [19]. The band at lower wavenumber is typically more intense, which is characteristic of cyclic imides [19].

The phosphonate group contributes several important infrared bands [16] [17]. The phosphorus-oxygen double bond (P=O) stretch appears as a strong absorption at approximately 1240±20 cm⁻¹ [16] [17]. This band is diagnostic for phosphonate esters and provides direct evidence for the phosphorus-oxygen double bond character [17].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3100 cm⁻¹, characteristic of the phthalimide aromatic system [18] [19]. If present, the nitrogen-hydrogen stretch of the imide group would appear at 3205±50 cm⁻¹ [20] [19].

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be inactive or weak in the infrared spectrum [21] [22]. The phosphorus-oxygen stretch is typically enhanced in Raman spectroscopy, appearing as a strong band at approximately 1240±20 cm⁻¹ [16]. The aromatic ring breathing modes and carbon-carbon stretching vibrations of the phthalimide system are also observable in the Raman spectrum [21].

| Technique | Key Signals/Peaks | Chemical Shift/Frequency | Intensity |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Ethyl groups, aromatic protons | δ 1.2-1.4 (CH₃), 4.0-4.3 (OCH₂), 7.7-7.9 (ArH) | Strong |

| ¹³C Nuclear Magnetic Resonance | Carbon framework | δ 16-17 (CH₃), 62-64 (OCH₂), 123-135 (ArC), 167-169 (C=O) | Variable |

| ³¹P Nuclear Magnetic Resonance | Phosphonate center | δ 20-25 ppm | Strong |

| Infrared (C=O stretch) | Imide carbonyls | 1774, 1745 cm⁻¹ | Strong |

| Infrared (P=O stretch) | Phosphonate | 1240±20 cm⁻¹ | Strong |

| Raman (P=O stretch) | Phosphonate | 1240±20 cm⁻¹ | Strong |

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural fragmentation information for diethyl (phthalimidomethyl)phosphonate [3] [11]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion peak at m/z 297 [M+H]⁺, confirming the molecular weight of 297.24 g/mol [3] [11].

The fragmentation pattern in mass spectrometry provides insight into the molecular structure and stability of different bonds within the molecule [3]. The base peak typically corresponds to the molecular ion or characteristic fragment ions derived from cleavage of the ethyl ester groups or the methylene bridge [3].

Tandem mass spectrometry techniques can provide additional structural confirmation through controlled fragmentation studies [3]. The characteristic loss of ethyl groups (C₂H₅, 29 mass units) and ethoxide groups (C₂H₅O, 45 mass units) from the phosphonate moiety provides diagnostic fragmentation pathways [3].

X-ray Crystallography

X-ray crystallographic analysis provides the most definitive structural information for diethyl (phthalimidomethyl)phosphonate when suitable crystals are available [23] [24]. Single crystal X-ray diffraction reveals precise bond lengths, bond angles, and molecular geometry in the solid state [25].

The crystallographic analysis typically shows the phthalimide moiety maintaining planarity, with the aromatic ring and imide functionality coplanar [8]. The phosphonate group adopts a tetrahedral geometry around the phosphorus center, with typical P-O bond lengths ranging from 1.48-1.52 Å for P-O single bonds and approximately 1.45 Å for the P=O double bond [24].

The crystal packing arrangement reveals intermolecular interactions that stabilize the solid-state structure [24] [8]. Hydrogen bonding interactions, van der Waals forces, and π-π stacking interactions between aromatic rings contribute to the overall crystal stability [8].

The molecular conformation in the solid state may differ from solution conformations due to crystal packing forces [24]. The methylene bridge connecting the phthalimide and phosphonate moieties typically adopts an extended conformation to minimize steric interactions [24].

Thermodynamic Properties

Melting Point (62-66°C)

The melting point of diethyl (phthalimidomethyl)phosphonate has been consistently reported in the range of 62-66°C across multiple sources [1] [2] [4] [26] [27]. This relatively narrow melting point range indicates good compound purity and consistent preparation methods [1] [2]. Some suppliers report slight variations, with ranges of 58-68°C [2] [28] or 60-64°C [4] observed in different batches.

The melting point determination typically employs differential scanning calorimetry or capillary melting point apparatus [2] [26]. The clear melt transition occurs within the specified temperature range, indicating a well-defined crystalline structure [2] [28]. The melting point serves as an important purity criterion, with high-purity samples exhibiting melting points within the narrower 62-66°C range [26] [27].

Comparative analysis with related phthalimide derivatives shows that the melting point is influenced by the nature of the substituent attached to the imide nitrogen [29]. The phosphonate group contributes to intermolecular interactions that affect the melting behavior compared to simpler alkyl-substituted phthalimides [29].

Boiling Point

The boiling point of diethyl (phthalimidomethyl)phosphonate has been predicted through computational methods to be 423.3±28.0°C at standard atmospheric pressure (760 mmHg) [30] [4]. This relatively high boiling point reflects the significant molecular weight and strong intermolecular interactions present in the compound [30].

The predicted boiling point is consistent with other phosphonate esters of similar molecular weight [31] [32]. For comparison, diethyl phosphonate itself has a boiling point of 50-51°C at reduced pressure (2 mmHg) [31] [32], indicating the substantial increase in boiling point due to the phthalimide substituent [30].

The high boiling point suggests thermal stability at moderate temperatures and low volatility under normal conditions [30] [33]. This property is important for synthetic applications and storage considerations [33].

Heat Capacity and Thermostability

Heat capacity data for diethyl (phthalimidomethyl)phosphonate has not been experimentally determined, but can be estimated based on group contribution methods and comparison with related compounds [34] [29]. Phthalimide derivatives generally exhibit heat capacities in the range of 200-300 J/mol·K at room temperature [34] [29].

The thermostability of the compound can be estimated from studies of related phosphonate and phthalimide systems [35] [36] [33]. Phosphonate groups generally exhibit good thermal stability, with decomposition temperatures typically exceeding 200°C [35] [36]. The phthalimide moiety also contributes to thermal stability through its aromatic character [29].

Thermogravimetric analysis of similar phosphonate compounds shows that thermal decomposition typically begins around 250-300°C, with initial weight loss corresponding to dealkylation of the ethyl groups [33] [37]. The aromatic phthalimide portion generally remains stable to higher temperatures [35] [29].

The predicted enthalpy of vaporization is 67.76 kJ/mol, calculated using computational methods [6]. This value is consistent with the molecular size and intermolecular interactions expected for this compound [6].

| Property | Value | Measurement Method | Notes |

|---|---|---|---|

| Melting Point (°C) | 62-66 | Differential Scanning Calorimetry/Melting point apparatus | Literature range: 58-68°C |

| Boiling Point (°C) | 423.3±28.0 | Computational prediction | At 760 mmHg |

| Heat of Vaporization (kJ/mol) | 67.76 (predicted) | Computational prediction | Based on computational models |

| Thermal Stability (T onset) | >200°C (estimated) | Thermogravimetric Analysis (estimated) | Based on phosphonate thermal stability data |

| Decomposition Temperature | >250°C (estimated) | Thermogravimetric Analysis (estimated) | Estimated from phosphonate decomposition studies |

Electronic Structure and Molecular Orbitals

The electronic structure of diethyl (phthalimidomethyl)phosphonate is characterized by the interaction between the π-electron system of the phthalimide moiety and the phosphonate group [9] [38] [39]. Density functional theory calculations provide insight into the molecular orbital structure and electronic properties [9] [40] [38].

The highest occupied molecular orbital is typically localized on the phthalimide aromatic system, with significant electron density on the nitrogen and oxygen atoms [9] [39]. The lowest unoccupied molecular orbital often involves the phosphonate group, reflecting the electron-accepting character of the phosphorus center [9] [41].

The phthalimide system exhibits characteristic aromatic electronic structure with delocalized π-electrons across the fused ring system [39] [42]. The imide functionality contributes both electron-donating and electron-withdrawing character through resonance effects [39]. The electron-withdrawing nature of the carbonyl groups influences the overall electronic distribution [39].

The phosphonate group displays tetrahedral geometry around the phosphorus center with characteristic molecular orbitals [41] [39]. The phosphorus-oxygen double bond exhibits significant ionic character, contributing to the polar nature of the molecule [9] [41]. The phosphorus d-orbitals participate in bonding through hypervalent interactions [41].

Electronic structure calculations using density functional theory methods with appropriate basis sets provide quantitative information about bond orders, atomic charges, and molecular electrostatic potential [9] [38]. The calculated electronic properties correlate well with experimental spectroscopic observations [9] [38].

Reactivity Parameters

The reactivity of diethyl (phthalimidomethyl)phosphonate is influenced by both the phthalimide and phosphonate functional groups [6] [12]. The compound serves as a versatile building block in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions [1] [4] [6].

The predicted pKa value of -2.49±0.20 indicates strong acidity for the phosphonate proton, though this compound lacks an acidic phosphonate hydrogen [4] [6]. The electron-withdrawing nature of both the phthalimide and phosphonate groups influences the overall reactivity profile [6] [39].

The compound exhibits moderate lipophilicity with a predicted logP value of 1.77, indicating balanced hydrophilic and lipophilic character [6]. This property affects solubility behavior and membrane permeability characteristics [6].

The phosphonate ester groups are susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding phosphonic acid [6] [12]. The rate of hydrolysis is influenced by the electronic effects of the phthalimide substituent [12].

The phthalimide nitrogen can participate in nucleophilic substitution reactions, making the compound useful as a protected amine equivalent [6] [5]. The protecting group can be removed under appropriate conditions to reveal the corresponding primary amine [6].

The methylene bridge between the phthalimide and phosphonate groups provides a reactive site for various transformations [6] [12]. The acidity of these protons is enhanced by the electron-withdrawing effects of both neighboring groups [12].

Classical Synthesis Routes

From Phthalimide and Phosphite Derivatives

The synthesis of diethyl (phthalimidomethyl)phosphonate from phthalimide and phosphite derivatives represents one of the most fundamental classical approaches. This methodology relies on the nucleophilic character of the phthalimide nitrogen atom and its ability to form carbon-phosphorus bonds through various mechanistic pathways [1] [2].

The primary route involves the reaction of phthalimide with triethyl phosphite in the presence of formaldehyde or paraformaldehyde. The reaction proceeds through an initial nucleophilic attack by the phthalimide nitrogen on the activated methylene carbon, followed by phosphorus-carbon bond formation [4]. The process typically requires temperatures between 80-120°C and reaction times of 6-12 hours to achieve optimal yields of 75-85% [5].

A modified approach utilizes diethyl phosphite as the phosphorus source, which offers several advantages including reduced reaction temperatures (60-100°C) and improved selectivity [6]. The reaction mechanism involves the formation of an intermediate phosphonium salt, which subsequently undergoes nucleophilic displacement to yield the desired product [7].

The stoichiometry of these reactions typically employs a 1:1:1 molar ratio of phthalimide, phosphite derivative, and formaldehyde source. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction and improve product solubility [8].

Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction represents a cornerstone methodology for phosphonate synthesis and has been extensively applied to the preparation of diethyl (phthalimidomethyl)phosphonate [9] [10]. This transformation involves the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters through a well-established mechanism [11].

In the context of diethyl (phthalimidomethyl)phosphonate synthesis, the Arbuzov reaction typically employs phthalimide-containing alkyl halides as electrophilic partners. The reaction proceeds through initial nucleophilic attack by the phosphite phosphorus on the halide-bearing carbon, forming a phosphonium intermediate [12]. Subsequent halide-mediated displacement of an alkyl group from phosphorus generates the desired phosphonate product [13].

The classical Arbuzov conditions require elevated temperatures (140-180°C) and extended reaction times (2-6 hours) to achieve complete conversion [9]. However, these conditions often result in excellent yields (80-90%) and high product purity (98-99%) [10]. The reaction can be conducted either neat or in high-boiling solvents such as toluene or xylene [11].

Recent modifications of the Arbuzov reaction have focused on improving reaction efficiency and reducing environmental impact. Continuous flow methodologies have been developed that allow for precise temperature control and reduced reaction times while maintaining high yields [12]. These approaches typically employ intensified conditions with enhanced heat and mass transfer characteristics [12].

Modern Synthetic Approaches

Contemporary synthetic methodologies for diethyl (phthalimidomethyl)phosphonate have evolved to address limitations of classical approaches, including harsh reaction conditions, extended reaction times, and limited substrate scope. Modern approaches emphasize milder conditions, improved selectivity, and enhanced sustainability [14] [15].

Photochemical synthesis represents a significant advancement in phosphonate chemistry. Visible light-mediated reactions using organophotoredox catalysts have been developed for the synthesis of phosphonate derivatives [16]. These methodologies typically operate at room temperature and utilize readily available photocatalysts such as acridinium salts or ruthenium complexes [17].

Catalytic approaches have gained prominence in modern phosphonate synthesis. Palladium-catalyzed coupling reactions allow for the formation of carbon-phosphorus bonds under mild conditions [18]. These methodologies often employ palladium(0) or palladium(II) catalysts in combination with appropriate ligands to facilitate the coupling process [18].

Zinc-catalyzed methodologies have emerged as environmentally benign alternatives to traditional approaches. These reactions typically employ zinc(II) catalysts such as zinc pivalate and operate under mild conditions to afford phosphonate products in excellent yields [18]. The use of zinc catalysis allows for the selective formation of phosphonate diesters without the need for harsh reaction conditions [18].

Industrial Production Methods

Industrial production of diethyl (phthalimidomethyl)phosphonate requires scalable processes that balance efficiency, cost-effectiveness, and safety considerations. Current industrial methodologies are based on optimized versions of classical synthetic routes, with emphasis on continuous processing and waste minimization [19] [20].

The most common industrial approach utilizes a modified Arbuzov reaction conducted in continuous flow reactors. These systems allow for precise control of reaction parameters including temperature, pressure, and residence time [12]. The continuous nature of the process reduces batch-to-batch variation and enables consistent product quality [12].

Industrial processes typically employ automated control systems to monitor critical parameters such as temperature, pressure, and reactant flow rates. Real-time analytical techniques, including online nuclear magnetic resonance spectroscopy, are used to monitor reaction progress and product quality [12] [21].

Raw material specifications for industrial production include high-purity phthalimide (≥99%), triethyl phosphite (≥98%), and formaldehyde sources with low impurity levels. The selection of appropriate solvents and catalysts is crucial for maintaining product quality and minimizing environmental impact [19].

Safety considerations in industrial production include proper handling of phosphorus-containing reagents, effective ventilation systems, and appropriate personal protective equipment. Process hazard analyses are conducted to identify potential risks and implement appropriate mitigation strategies [19].

Purification Techniques

Purification of diethyl (phthalimidomethyl)phosphonate requires careful consideration of the compound's physical and chemical properties. The compound exhibits moderate thermal stability and is susceptible to hydrolysis under acidic conditions, necessitating appropriate purification strategies [5] [7].

Recrystallization represents the most common purification method for small to medium-scale preparations. The compound can be recrystallized from ethanol-water mixtures, typically achieving purities of 97-99% with recoveries of 85-90% [5]. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to induce crystallization [5].

Column chromatography is employed for high-purity applications, particularly when trace impurities must be removed. Silica gel chromatography using hexane-ethyl acetate gradients typically yields products with purities exceeding 98% [5]. The method is suitable for gram-scale purifications but becomes less economical for larger quantities [5].

Vacuum distillation can be applied for larger-scale purifications, although care must be taken to avoid thermal decomposition. The compound distills at reduced pressure (typically 0.1-1 mmHg) with boiling points in the range of 180-220°C [5]. This method is particularly useful for removing high-boiling impurities and achieving purities of 95-97% [5].

Solvent washing techniques are employed for removal of polar impurities and salts. The compound is dissolved in dichloromethane and washed successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution [5]. This method is effective for removing ionic impurities and achieving purities of 94-96% [5].

Sublimation represents the highest purity purification method, capable of achieving purities exceeding 99%. The process is conducted under reduced pressure (0.01-0.1 mmHg) at temperatures of 120-150°C [5]. However, the method is limited to small-scale applications due to low throughput and high energy requirements [5].

Analytical Quality Control

Analytical quality control for diethyl (phthalimidomethyl)phosphonate encompasses a comprehensive range of techniques designed to ensure product identity, purity, and stability. The analytical approach must address the compound's unique structural features, including the phosphonate moiety and phthalimide ring system [22] [23].

Nuclear Magnetic Resonance Spectroscopy serves as the primary analytical method for structural confirmation and purity assessment. 31P NMR spectroscopy provides definitive identification of the phosphonate group, with chemical shifts typically observed in the range of 20-30 ppm [21] [24]. The technique offers excellent sensitivity (detection limits of 0.1-100 mg/mL) and precision (relative standard deviation <2%) [21].

1H NMR spectroscopy is employed for purity assessment and identification of organic impurities. The phthalimide aromatic protons appear as a characteristic multiplet in the 7.7-7.9 ppm region, while the phosphonate methylene protons exhibit coupling to phosphorus [21]. Integration of these signals provides quantitative information about product purity [21].

13C NMR spectroscopy offers detailed structural information about the carbon framework. The phthalimide carbonyl carbons appear at approximately 167 ppm, while the phosphonate carbon typically resonates at 45-50 ppm [21]. The technique is particularly useful for identifying structural isomers and degradation products [21].

High-Performance Liquid Chromatography (HPLC) provides quantitative analysis with excellent precision (<1% RSD) and detection limits of 0.01-10 mg/mL [25]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradients typically achieves baseline separation of the target compound from related impurities [25].

Gas Chromatography-Mass Spectrometry (GC-MS) enables identification of volatile impurities and degradation products. The technique offers excellent sensitivity (detection limits of 0.1-50 mg/mL) and provides structural information through fragmentation patterns [25].

Infrared Spectroscopy facilitates functional group analysis and identity confirmation. The phthalimide carbonyl groups exhibit characteristic absorption bands at 1710-1720 cm⁻¹, while the phosphonate P=O stretch appears at 1220-1250 cm⁻¹ [25].

Melting Point Determination provides a rapid identity test with high precision (<1% RSD). The compound typically melts in the range of 60-64°C, with sharp melting points indicating high purity [2] [5].

Elemental Analysis offers definitive composition verification, with expected values for diethyl (phthalimidomethyl)phosphonate being: C, 52.53%; H, 5.43%; N, 4.71%; P, 10.43% [2]. The method provides exceptional precision (<0.5% RSD) and is particularly useful for detecting inorganic impurities [26].

Specialized Analytical Methods include ion chromatography for phosphonate determination in complex matrices [22] [27], and UV-visible spectrophotometry for concentration measurements using the molybdenum blue method [23]. These techniques are particularly valuable for trace-level analysis and environmental monitoring applications [22].

Quality Control Protocols typically involve multiple analytical techniques to ensure comprehensive characterization. Primary analysis includes 1H NMR, 31P NMR, and HPLC for purity determination, while secondary analysis employs melting point, IR spectroscopy, and elemental analysis for identity confirmation [22] [23].

Stability Testing protocols assess product degradation under various storage conditions. Accelerated stability studies at elevated temperatures (40-60°C) and humidity levels (75-85% RH) provide information about shelf life and storage requirements [22].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic